Cas no 153-76-4 (Ethanamine,2,2',2''-[1,2,3-benzenetriyltris(oxy)]tris[N,N-diethyl-)

Ethanamine,2,2',2''-[1,2,3-benzenetriyltris(oxy)]tris[N,N-diethyl- structure
153-76-4 structure
Product Name:Ethanamine,2,2',2''-[1,2,3-benzenetriyltris(oxy)]tris[N,N-diethyl-
CAS No:153-76-4
MF:C24H45N3O3
MW:423.632406949997
CID:170649
PubChem ID:67425
Update Time:2025-04-19

Ethanamine,2,2',2''-[1,2,3-benzenetriyltris(oxy)]tris[N,N-diethyl- Chemical and Physical Properties

Names and Identifiers

    • Ethanamine,2,2',2''-[1,2,3-benzenetriyltris(oxy)]tris[N,N-diethyl-
    • 2,2',2''-[benzene-1,2,3-triyltri(oxy)]tris[N,N-diethylethylamine]
    • 2-[2,3-bis[2-(diethylamino)ethoxy]phenoxy]-N,N-diethylethanamine
    • 1,2,3-Tris-(2-diaethylamino-aethoxy)-benzol
    • 1,2,3-tris-(2-diethylamino-ethoxy)-benzene
    • 2-(2,6-bis(2-(diethylamino)ethoxy)phenoxy)-N,N-diethylethanamine
    • 2,2',2''-(Benzene-1,2,3-triyltri(oxy))tris(N,N-diethylethylamine)
    • AC1L27II
    • CHEBI:503442
    • Epitope ID:120372
    • Gallamine [BAN]
    • Gallamine Triethiiodide
    • Gallamonum
    • SureCN2138
    • Tris-O-(2-diaethylamino-aethyl)-pyrogallol
    • 2,2',2''-(1,2,3-Benzenetriyltrisoxy)tris(N,N-diethylethanamine)
    • 2-[2,6-bis(2-diethylaMinoethyloxy)phenoxy]-N,N-diethylethanaMine
    • 2,2',2''-[1,2,3-Benzenetriyltris(oxy)]tris[N,N-diethylethanamine]
    • EINECS 205-816-2
    • UNII-1146X1WTNM
    • GALLAMINE [WHO-DD]
    • gallamine
    • ICLWTJIMXVISSR-UHFFFAOYSA-N
    • Ethanamine, 2,2',2''-[1,2,3-benzenetriyltris(oxy)]tris[N,N-diethyl-
    • 2,2',2''-[benzene-1,2,3-triyltris(oxy)]tris(N,N-diethylethanamine)
    • NS00041529
    • DTXSID60165184
    • SCHEMBL2138
    • 2-(2,3-Bis[2-(diethylamino)ethoxy]phenoxy)-N,N-diethylethanamine #
    • 1146X1WTNM
    • 153-76-4
    • DB13584
    • tri(diethylaminoethoxy) benzene
    • Inchi: 1S/C24H45N3O3/c1-7-25(8-2)16-19-28-22-14-13-15-23(29-20-17-26(9-3)10-4)24(22)30-21-18-27(11-5)12-6/h13-15H,7-12,16-21H2,1-6H3
    • InChI Key: ICLWTJIMXVISSR-UHFFFAOYSA-N
    • SMILES: O(C1C(=CC=CC=1OCCN(CC)CC)OCCN(CC)CC)CCN(CC)CC

Computed Properties

  • Exact Mass: 891.1758
  • Monoisotopic Mass: 891.176872
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 18
  • Complexity: 362
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 4.1
  • Topological Polar Surface Area: 27.7

Experimental Properties

  • Melting Point: 147.5 deg C
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • PSA: 27.69

Ethanamine,2,2',2''-[1,2,3-benzenetriyltris(oxy)]tris[N,N-diethyl- Related Literature

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